E3 ligase Ligand-Linker Conjugate 37

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

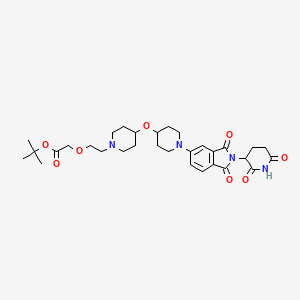

Properties

Molecular Formula |

C31H42N4O8 |

|---|---|

Molecular Weight |

598.7 g/mol |

IUPAC Name |

tert-butyl 2-[2-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]oxypiperidin-1-yl]ethoxy]acetate |

InChI |

InChI=1S/C31H42N4O8/c1-31(2,3)43-27(37)19-41-17-16-33-12-8-21(9-13-33)42-22-10-14-34(15-11-22)20-4-5-23-24(18-20)30(40)35(29(23)39)25-6-7-26(36)32-28(25)38/h4-5,18,21-22,25H,6-17,19H2,1-3H3,(H,32,36,38) |

InChI Key |

TVEPWXFDSPZNJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COCCN1CCC(CC1)OC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Raloxifene-Based PROTACs Targeting Estrogen Receptor Alpha

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A specific molecule universally designated as "E3 ligase Ligand-Linker Conjugate 37" is not extensively documented in publicly available scientific literature. This guide focuses on the well-established mechanism of a representative Proteolysis Targeting Chimera (PROTAC) designed to degrade the Estrogen Receptor Alpha (ERα). This PROTAC consists of a raloxifene-derived ligand for ERα, a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, such as a derivative of thalidomide (B1683933) or lenalidomide. While the identifier "37" has appeared in specific research contexts for such molecules, this document synthesizes data and protocols from analogous, publicly characterized ERα PROTACs to provide a comprehensive technical overview.

Core Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest (POIs). In the case of a raloxifene-based ERα degrader, the core mechanism involves the formation of a ternary complex between the PROTAC, the target protein (ERα), and an E3 ubiquitin ligase (CRBN).

The PROTAC acts as a molecular bridge: one end binds to ERα via its raloxifene-derived moiety, while the other end recruits the CRBN E3 ligase through its thalidomide- or lenalidomide-like ligand. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of ERα. The resulting polyubiquitinated ERα is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalyze further degradation cycles.

This mechanism of "event-driven" pharmacology allows for the catalytic degradation of the target protein, offering a powerful alternative to traditional occupancy-based inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating the efficacy of an ERα-targeting PROTAC.

Quantitative Data Summary

The following tables summarize representative quantitative data for well-characterized ERα-targeting PROTACs, such as ARV-471, which provides a benchmark for the expected potency of a raloxifene-based degrader.

Table 1: In Vitro Degradation and Anti-proliferative Activity

| Compound | Cell Line | DC50 (nM)a | Dmax (%)b | IC50 (nM)c |

| ARV-471 | MCF-7 | 1.8 | >95 | 0.5 |

| ARV-471 | T47D | 1.2 | >95 | 0.3 |

| Fulvestrant | MCF-7 | ~10 | ~80-90 | 0.2 |

aDC50: Concentration required to degrade 50% of the target protein. bDmax: Maximum percentage of protein degradation achieved. cIC50: Concentration required to inhibit 50% of cell proliferation.

Table 2: In Vivo Tumor Growth Inhibition (TGI)

| Compound | Xenograft Model | Dose & Schedule | TGI (%) | ERα Degradation in Tumor (%) |

| ARV-471 | MCF-7 | 30 mg/kg, PO, QD | >100 (regression) | >90 |

| Fulvestrant | MCF-7 | 200 mg/kg, SC, QW | ~70 | ~60-70 |

Data presented are representative values from publicly available studies on ERα PROTACs and are intended for comparative purposes.

Detailed Experimental Protocols

Protocol 1: Western Blot Analysis for ERα Degradation

-

Cell Culture and Treatment:

-

Seed ERα-positive breast cancer cells (e.g., MCF-7) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of the raloxifene-based PROTAC in complete cell culture medium. A typical concentration range for a dose-response experiment is 0.1 nM to 1000 nM. Include a vehicle control (e.g., 0.1% DMSO).

-

Aspirate the medium and add the PROTAC-containing medium to the cells.

-

Incubate for a specified time (e.g., 16-24 hours).

-

-

Protein Extraction and Quantification:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 20 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Load equal amounts of protein (e.g., 20 µg) onto a 4-12% Bis-Tris polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ERα overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH) concurrently or after stripping.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the ERα signal to the loading control signal.

-

Calculate the percentage of ERα remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining ERα against the log of the PROTAC concentration to determine the DC50 value.

-

Protocol 2: Cell Viability Assay

-

Cell Seeding and Treatment:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere overnight.

-

Treat the cells with serial dilutions of the PROTAC for 72-96 hours.

-

-

Viability Measurement (using CCK-8):

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.

-

An In-depth Technical Guide to the Discovery and Development of E3 Ligase Ligand-Linker Conjugate 37

For Researchers, Scientists, and Drug Development Professionals

The designation "E3 ligase Ligand-Linker Conjugate 37" does not refer to a single, universally defined molecule. Instead, it has been used in scientific literature and commercial listings to describe several distinct chemical entities developed for targeted protein degradation. This guide provides a detailed overview of the discovery and development of the prominent molecules referred to as "conjugate 37" or "degrader 37," with a focus on their synthesis, mechanism of action, and the experimental protocols used for their characterization.

IAP-Recruiting Palbociclib-Based PROTAC 37 for CDK4/6 Degradation

Researchers at GlaxoSmithKline reported the development of a series of palbociclib-based Proteolysis Targeting Chimeras (PROTACs) that recruit different E3 ligases, including a novel Inhibitor of Apoptosis Protein (IAP) binder.[1] Within this work, a specific IAP-based PROTAC is highlighted for its effective degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), proteins often dysregulated in cancer.

Data Presentation

| Compound ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PROTAC 37 (GSK) | Novel IAP binder | CDK4/6 | Jurkat | < 10 | >77% (for CDK4/6) | [2] |

Signaling Pathway and Mechanism of Action

CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition is a validated therapeutic strategy in certain cancers.[1] Palbociclib (B1678290) is an FDA-approved small molecule inhibitor of CDK4/6. The developed PROTAC, referred to as compound 37 in some contexts, links palbociclib to a novel IAP E3 ligase ligand. This bifunctional molecule facilitates the formation of a ternary complex between the IAP E3 ligase and CDK4/6, leading to the ubiquitination and subsequent proteasomal degradation of the kinases. This approach not only inhibits the kinase activity but also eliminates the protein, which can overcome resistance mechanisms associated with inhibitor-based therapies.

Experimental Protocols

Cellular Degradation Assay (Western Blot):

-

Cell Culture: Jurkat cells were cultured in appropriate media and seeded in 6-well plates.

-

Compound Treatment: Cells were treated with varying concentrations of the IAP-based PROTAC 37 for 24 hours.

-

Cell Lysis: After treatment, cells were washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities were quantified using densitometry software, and protein levels were normalized to the loading control and expressed as a percentage of the vehicle-treated control.

KLHDC2-Recruiting PROTACs 37a and 37b for Selective CDK6 Degradation

A 2025 publication in the Journal of Medicinal Chemistry describes the development of PROTACs that recruit the KLHDC2 E3 ubiquitin ligase for the selective degradation of CDK6.[3][4] In this study, compounds 37a and 37b are palbociclib-based degraders that utilize a previously reported KLHDC2 ligand (I-41) connected via a 14-carbon alkyl linker.

Data Presentation

| Compound ID | E3 Ligase Ligand | Target Protein | Linker | Cell Line | Concentration (µM) | CDK6 Degradation (%) | CDK4 Degradation (%) | Reference |

| 37a | I-41 (ester) | CDK6 | 14-carbon alkyl | MOLM-14 | 1 | 60 | 33 | [4] |

| 37b | I-41 (acid) | CDK6 | 14-carbon alkyl | MOLM-14 | 1 | 68 | N/A | [4] |

Experimental Workflow for Development

The development of these degraders followed a systematic workflow involving ligand identification, linker optimization, and cellular evaluation.

Experimental Protocols

Synthesis of PROTACs 37a/b (General Scheme): A detailed synthetic scheme would be provided in the source publication. Generally, the synthesis involves the coupling of the palbociclib core, the 14-carbon alkyl linker, and the KLHDC2 ligand I-41 through standard organic chemistry reactions, such as amide bond formation or ether synthesis, followed by purification using techniques like HPLC.

Cellular Protein Degradation Assay: The protocol is similar to the one described for the IAP-based PROTAC, with the key differences being the cell line used (MOLM-14) and the specific primary antibodies for CDK6 and CDK4.

Raloxifene-Based ERα Degrader 37

A review article has mentioned a "degrader 37" in the context of Estrogen Receptor alpha (ERα) degraders based on raloxifene (B1678788) and a lenalidomide-derived CRBN ligand. However, a primary research publication detailing the discovery, synthesis, and biological evaluation of a specific compound with this identifier has not been prominently found.

Research in this area has led to the development of potent raloxifene-based ERα degraders, such as a compound named B7 , which demonstrated effective ERα degradation and anti-proliferative activity in ERα-positive breast cancer cell lines.[1] It is plausible that "degrader 37" was an internal designation for a compound within a series that was later published under a different name or remains unpublished.

Commercially Available "this compound"

Several chemical suppliers list a product named "this compound". While the provided molecular formula (C31H42N4O8) and molecular weight (598.69) are consistent across vendors, there is conflicting information regarding the E3 ligase ligand component.

-

MedchemExpress and others: Describe the conjugate as containing Thalidomide , a ligand for the Cereblon (CRBN) E3 ligase.[3]

-

Anjiekai: States that the conjugate contains an IAP ligand.

Without a reference to a primary scientific publication, the origin, intended target, and efficacy of this commercially available conjugate remain ambiguous. Researchers using this product should exercise caution and independently verify its composition and activity.

References

E3 Ligase Ligand-Linker Conjugate 37: A Technical Guide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and application of E3 Ligase Ligand-Linker Conjugate 37, an intermediate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's natural protein degradation machinery to eliminate disease-causing proteins. This document details the core components of Conjugate 37, its role in PROTAC formation, and the general experimental workflows for the development and characterization of resulting PROTAC molecules.

Core Structure and Properties

This compound is a pre-fabricated molecule composed of two key moieties: an E3 ligase ligand and a chemical linker.[1][2][3] This design facilitates the efficient synthesis of PROTACs by allowing researchers to readily conjugate it with a ligand for a specific protein of interest (POI).

The E3 ligase ligand component of Conjugate 37 is Thalidomide .[1][2][4] Thalidomide is a well-characterized ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] CRBN is a popular choice for PROTAC development due to its robust and well-understood mechanism of action.[5][6] The recruitment of CRBN by the Thalidomide moiety is the critical first step in the PROTAC-mediated degradation of a target protein.

The linker component serves to connect the E3 ligase ligand to the POI ligand. While the precise structure of the linker in Conjugate 37 is proprietary to its manufacturer, its molecular formula is provided. The properties of the linker, such as its length, rigidity, and composition, are critical determinants of the final PROTAC's efficacy, selectivity, and pharmacokinetic properties.[7][8]

Summary of Properties: this compound

| Property | Value | Source |

| E3 Ligase Ligand | Thalidomide | [1][2][4] |

| Target E3 Ligase | Cereblon (CRBN) | [1][2] |

| Molecular Formula | C31H42N4O8 | [4] |

| Molecular Weight | 598.69 g/mol | [4] |

| Application | Intermediate for PROTAC synthesis | [1][2][3] |

Mechanism of Action: The Role in PROTAC Function

Once this compound is coupled to a POI ligand to form a complete PROTAC, the resulting molecule acts as a bridge between the target protein and the CRBN E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated POI is then recognized and degraded by the proteasome.

Experimental Protocols and Workflow

The development and characterization of a novel PROTAC using this compound involves a series of well-defined experimental steps. The following outlines a typical workflow from synthesis to in-vivo evaluation.

PROTAC Synthesis

The first step is the chemical conjugation of a ligand for the protein of interest (POI) to the reactive end of the linker on this compound. This typically involves standard bioconjugation chemistry, such as amide bond formation or click chemistry, depending on the functional groups present on the POI ligand and the linker. Purification and structural characterization (e.g., by NMR and mass spectrometry) of the final PROTAC molecule are essential.

In Vitro Characterization

A series of in vitro assays are necessary to determine the binding affinity and degradation efficacy of the newly synthesized PROTAC.

-

Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are used to quantify the binding affinity of the PROTAC to both the POI and the CRBN E3 ligase.

-

Ternary Complex Formation Assays: Methods like Fluorescence Resonance Energy Transfer (FRET) or proximity-based assays (e.g., AlphaLISA) can confirm the formation of the key POI-PROTAC-CRBN ternary complex.

-

Degradation Assays: Western blotting or mass spectrometry-based proteomics are employed to measure the dose- and time-dependent degradation of the POI in cultured cells treated with the PROTAC.

Cellular and In Vivo Evaluation

Following successful in vitro characterization, the PROTAC is evaluated in more complex biological systems.

-

Cell-Based Assays: The functional consequences of POI degradation are assessed in relevant cell lines. This may include assays for cell viability, apoptosis, or specific signaling pathway modulation.

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: In animal models, the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC are determined. PD studies will correlate the PROTAC concentration with the extent of POI degradation in tissues of interest.

-

Efficacy Studies: The therapeutic potential of the PROTAC is evaluated in disease models (e.g., tumor xenografts in oncology) to assess its ability to produce the desired physiological effect.

Conclusion

This compound represents a valuable tool for the streamlined synthesis of CRBN-recruiting PROTACs. Its pre-packaged design of a validated E3 ligase ligand and a versatile linker accelerates the initial stages of PROTAC development. However, the successful creation of a potent and selective degrader molecule will ultimately depend on the careful selection of the POI ligand and the synergistic interplay between all three components of the final PROTAC. The experimental workflows outlined in this guide provide a robust framework for the comprehensive characterization and validation of novel PROTACs derived from this conjugate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. alfa-labotrial.com [alfa-labotrial.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cereblon-Binding Ligand-Linker Conjugates in PROTAC Formation: A Technical Guide

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, designed to eliminate specific unwanted proteins from cells rather than merely inhibiting them.[1] These heterobifunctional molecules leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2][] A PROTAC molecule is comprised of three essential components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][4][5] By simultaneously engaging both the POI and the E3 ligase, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][2][4]

The synthesis of these complex molecules is often streamlined through the use of pre-functionalized building blocks. "E3 ligase Ligand-Linker Conjugate 37" is a representative example of such a building block, available from various chemical suppliers.[6][7] It consists of a ligand for the Cereblon (CRBN) E3 ligase, derived from thalidomide (B1683933), attached to a chemical linker.[7] This guide will provide an in-depth technical overview of the role of such Cereblon-binding ligand-linker conjugates in the formation and function of PROTACs.

The Cereblon E3 Ligase Complex

Cereblon is a crucial component of the CULLIN-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, where it functions as the substrate receptor.[2][8] The CRL4-CRBN complex plays a vital role in protein homeostasis by selecting specific proteins for ubiquitination. Ligands such as thalidomide and its derivatives, known as immunomodulatory imide drugs (IMiDs), bind directly to Cereblon, modulating its substrate specificity.[2][8] This inherent ability to be "hijacked" by small molecules makes CRBN one of the most widely used E3 ligases in PROTAC design.[9]

The Critical Role of the Linker

The linker component of a PROTAC is far from being a passive spacer. Its composition, length, flexibility, and attachment points are critical determinants of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5][10] The linker's primary role is to enable the optimal orientation of the POI and E3 ligase for the formation of a stable and productive ternary complex.[5] Different linker types, such as polyethylene (B3416737) glycol (PEG) chains and alkyl chains, are commonly employed, each imparting distinct properties to the final PROTAC molecule.[5][10] The choice of linker can profoundly impact the cooperativity of ternary complex formation and, consequently, the degradation efficiency.[11]

PROTAC Synthesis and Mechanism of Action

The synthesis of a PROTAC using a building block like "this compound" involves the chemical coupling of the terminal end of the linker to a ligand designed to bind a specific protein of interest. This modular approach allows for the relatively rapid generation of a library of PROTACs for screening and optimization.

The mechanism of action for a CRBN-based PROTAC follows a catalytic cycle:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and the CRBN subunit of the CRL4 E3 ligase complex, forming a POI-PROTAC-CRBN ternary complex.[4]

-

Ubiquitination : The proximity induced by the ternary complex allows the E3 ligase to efficiently transfer ubiquitin molecules from a charged E2-conjugating enzyme to surface-exposed lysine (B10760008) residues on the POI.[2][4]

-

Proteasomal Degradation : The resulting polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[1][] The PROTAC molecule is then released and can engage in another cycle of degradation.[4]

Quantitative Data on CRBN-Based PROTACs

The efficacy of a PROTAC is typically characterized by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved) values.[1][10] The following tables provide representative data for CRBN-based PROTACs, illustrating the impact of linker length and composition on degradation performance.

| PROTAC Example | Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| dBET1 | BRD4 | PEG | 8 | 8 | >95 | [12] |

| ARD-69 | AR | Alkyl/Ether | ~20 | 0.76 | >90 | [13] |

| Compound 73 | EGFR | Proprietary | N/A | 10 | >90 | [13] |

| CP-10 | CDK6 | PEG | 5 | 2.1 | >90 | [14] |

Table 1: Representative Degradation Efficiency of CRBN-Based PROTACs. This table summarizes the performance of several published PROTACs that utilize a CRBN ligand, highlighting the variation in potency (DC50) and efficacy (Dmax) based on the target protein and linker design.

Experimental Protocols

The development and characterization of PROTACs rely on a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Ternary Complex Formation Assay: Isothermal Titration Calorimetry (ITC)

ITC directly measures the thermodynamics of binding interactions in solution, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

-

Sample Preparation : Purify the POI and the E3 ligase complex (e.g., VCB for VHL or DDB1-CRBN). Prepare solutions of the proteins and the PROTAC in a matched buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Instrument Setup : Set the ITC instrument (e.g., Malvern MicroCal) to the desired temperature (typically 25°C).

-

Titration : Load the POI solution (e.g., 10-20 µM) into the sample cell. Load the PROTAC solution (e.g., 100-200 µM) into the injection syringe.

-

Experiment Execution : Perform a series of small injections (e.g., 2 µL) of the PROTAC into the POI solution, measuring the heat change after each injection.

-

Ternary Complex Measurement : To measure the affinity of the E3 ligase to the pre-formed POI-PROTAC complex, repeat the experiment by titrating the E3 ligase complex into a solution containing a saturating concentration of both the POI and the PROTAC.

-

Data Analysis : Analyze the resulting thermogram using the instrument's software to fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

In Vitro Ubiquitination Assay

This biochemical assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[8]

Methodology:

-

Reaction Mixture Preparation : In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT):

-

E1 activating enzyme (e.g., UBE1)

-

E2 conjugating enzyme (e.g., UbcH5b)

-

E3 ligase complex (e.g., CRL4-CRBN)

-

Purified POI

-

Ubiquitin (often biotin-tagged for detection)

-

PROTAC (at various concentrations) or vehicle control (DMSO)

-

-

Initiation : Start the reaction by adding an ATP solution (final concentration 2-5 mM).[8]

-

Incubation : Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Quenching : Stop the reaction by adding SDS-PAGE loading buffer.

-

Western Blot Analysis :

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate with a primary antibody against the POI.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[8]

-

-

Result Interpretation : A ladder of high-molecular-weight bands or a smear above the unmodified POI band indicates successful polyubiquitination.[8]

Cellular Degradation Assay: Western Blot

This is the most common method to quantify the reduction in cellular POI levels following PROTAC treatment.[1]

Methodology:

-

Cell Culture and Treatment : Plate cells in multi-well plates and allow them to adhere. Treat the cells with a dose-response range of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the total protein concentration of each lysate using a protein assay like the BCA assay.

-

Sample Preparation : Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Western Blot :

-

Load equal amounts of total protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a membrane.

-

Block the membrane and probe with a primary antibody specific to the POI. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash and incubate with appropriate HRP-conjugated secondary antibodies.

-

-

Detection and Quantification :

-

Visualize the bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity.

-

-

Data Analysis : Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1]

Visualizations

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for a cellular degradation assay.

Caption: Logical relationship in PROTAC synthesis.

Conclusion

E3 ligase ligand-linker conjugates, exemplified by generic building blocks like "this compound," are indispensable tools in the field of targeted protein degradation. By providing a pre-functionalized moiety for recruiting a well-characterized E3 ligase such as Cereblon, they significantly accelerate the design, synthesis, and testing of novel PROTACs. The modular nature of this approach allows researchers to focus on optimizing the target-binding ligand and the crucial linker component to achieve potent and selective degradation of disease-causing proteins. As the landscape of E3 ligase ligands continues to expand, the strategic use of such conjugates will remain a cornerstone of developing the next generation of PROTAC-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 6. alfa-labotrial.com [alfa-labotrial.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

Unraveling the Core Function of E3 Ligase Ligand-Linker Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic modalities has led to the development of innovative strategies that harness the cell's natural protein disposal machinery. Among these, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful technology for targeted protein degradation.[1][2] Central to the design of these heterobifunctional molecules is the E3 ligase ligand-linker conjugate , a critical component that recruits the E3 ubiquitin ligase to a specific protein of interest, thereby earmarking it for destruction. While specific catalog numbers such as "E3 ligase Ligand-Linker Conjugate 37" often refer to commercially available building blocks for PROTAC synthesis, this guide will provide an in-depth technical overview of the function and application of these conjugates as a class of molecules.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs are bifunctional molecules composed of three key elements: a ligand that binds to the target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3][4] The E3 ligase ligand-linker conjugate constitutes the portion of the PROTAC that engages the E3 ligase.

The mechanism of action is catalytic and relies on inducing proximity between the target protein and the E3 ligase, which would not normally interact.[2][5] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase).[3] Once this complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.[] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery, which then degrades the target protein.[1][] The PROTAC molecule itself is not degraded and can then dissociate to engage another target protein molecule, enabling its catalytic action.[2][5]

The Role of the E3 Ligase Ligand

The choice of the E3 ligase ligand is a critical determinant of a PROTAC's success, influencing its degradation efficiency and selectivity.[7] While the human genome encodes over 600 E3 ligases, only a handful have been extensively utilized for PROTAC development due to the availability of well-characterized, high-affinity ligands.[4][7] The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[4][8]

Ligands for CRBN are often derivatives of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[4][8] These ligands bind to the substrate receptor protein CRBN, which is part of the Cullin-RING E3 ubiquitin ligase 4 (CRL4-CRBN) complex.[4] The E3 ligase ligand-linker conjugate, therefore, serves as the handle to hijack this cellular machinery for targeted protein degradation.

The Linker: More Than Just a Spacer

The linker component of the conjugate plays a crucial role in the overall efficacy of the PROTAC. It is not merely a passive connector but actively influences the formation and stability of the ternary complex. The length, composition, and attachment points of the linker are critical parameters that must be optimized for each target-ligase pair.[9] The most common motifs incorporated into PROTAC linkers are polyethylene (B3416737) glycol (PEG) chains of varying lengths.[9]

Quantitative Analysis of E3 Ligase Ligand-Linker Conjugate Function

The development of effective PROTACs relies on rigorous quantitative analysis at each step. The following tables provide examples of the types of quantitative data generated during the characterization of PROTACs, using a Cereblon-recruiting conjugate as a representative example.

| Parameter | Description | Representative Value (Example) | Citation |

| Binding Affinity (Kd) | The equilibrium dissociation constant, measuring the strength of binding between the E3 ligase ligand and the E3 ligase (e.g., CRBN). | 50 nM | [10] |

| Ternary Complex Formation (α) | A measure of the cooperativity of the formation of the ternary complex (POI-PROTAC-E3 ligase). | >1 | [11] |

| Degradation Concentration (DC50) | The concentration of the PROTAC required to degrade 50% of the target protein. | 10-100 nM | [10] |

| Maximum Degradation (Dmax) | The maximum percentage of target protein degradation achieved at a given PROTAC concentration. | >90% | [8] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating an E3 ligase ligand-linker conjugate as part of a PROTAC.

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. portlandpress.com [portlandpress.com]

- 3. PROTAC - BiopharmaDirect [biopharmadirect.com]

- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 7. precisepeg.com [precisepeg.com]

- 8. researchgate.net [researchgate.net]

- 9. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

E3 Ligase Ligand-Linker Conjugate 37: A Technical Guide to a Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a path to neutralize disease-causing proteins that have been historically considered "undruggable" by traditional inhibitor-based approaches. One of the most prominent TPD strategies is the use of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the protein for degradation by the cell's natural disposal machinery, the 26S proteasome. A key advantage of PROTACs is their catalytic nature; after a target protein is degraded, the PROTAC is released and can mediate the degradation of another target protein molecule.[1][2]

"E3 ligase Ligand-Linker Conjugate 37" is a crucial building block for the synthesis of PROTACs. It consists of a Thalidomide-based ligand, which is known to bind to the Cereblon (CRBN) E3 ligase, attached to a flexible linker.[3] Researchers can chemically conjugate this molecule to a ligand of a specific protein they wish to target for degradation, thereby creating a novel PROTAC. This guide provides an in-depth overview of the core concepts, data, and experimental protocols relevant to utilizing such a conjugate in a TPD research program.

Core Components and Mechanism of Action

This compound is designed to recruit the Cereblon (CRBN) E3 ligase, a substrate receptor of the CUL4A-DDB1-CRBN-Rbx1 (CRL4-CRBN) complex. The general mechanism for a PROTAC created using this conjugate is a multi-step process within the cell's ubiquitin-proteasome system (UPS).

-

Binary Complex Formation : The PROTAC, through its respective ligands, forms binary complexes with both the target protein (Protein of Interest - POI) and the CRBN E3 ligase.

-

Ternary Complex Formation : The PROTAC brings the POI and CRBN together to form a key ternary complex (POI-PROTAC-CRBN). The stability and geometry of this complex are critical for degradation efficiency.

-

Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.

-

Polyubiquitination : A chain of ubiquitin molecules is built upon the POI.

-

Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome into small peptides.

-

Recycling : The PROTAC is released and can initiate another cycle of degradation.[1][3][4]

Data Presentation: Evaluating a Representative PROTAC

While specific data for "this compound" is not available as it is an intermediate, we can present representative data for a well-characterized CRBN-recruiting PROTAC, dBET1 , which targets the BRD4 protein for degradation. dBET1 utilizes a derivative of thalidomide (B1683933) (pomalidomide) to recruit CRBN, similar to the intended use of Conjugate 37.

Table 1: Quantitative Degradation Parameters for dBET1

| Parameter | Cell Line | Value | Description |

| DC50 | Mino | 2.2 nM (for BTK) | Concentration of PROTAC required to degrade 50% of the target protein after a set time (e.g., 24 hours).[5] |

| Dmax | Mino | >97% (for BTK) | Maximum percentage of target protein degradation achievable with the PROTAC.[5] |

| DC50 | 22Rv1 | 0.32 nM (for BRD4) | Concentration of a thalidomide-derived BRD4-targeting PROTAC (TD-428) for 50% degradation.[6] |

| DC50 | THP-1 | 810 nM (for BRD4) | Concentration of a dihydroquinazolinone-based BRD4 degrader for 50% inhibition of cell growth.[7] |

Note: Data is compiled from various sources for PROTACs targeting different proteins but utilizing similar CRBN-recruiting mechanisms. Direct comparison requires identical experimental conditions.

Table 2: Binding Affinities of a Representative PROTAC System (MZ1)

| Binding Interaction | Technique | KD (nM) | Description |

| PROTAC to Target Protein (BRD4) | SPR | 1 nM | Affinity of the PROTAC's 'warhead' for the isolated target protein.[8] |

| PROTAC to E3 Ligase (VHL) | SPR | 29 nM | Affinity of the PROTAC's E3 ligand for the isolated E3 ligase complex.[8] |

| Ternary Complex Cooperativity (α) | SPR | 26 | A measure of how favorably the ternary complex forms compared to the individual binary interactions. An α > 1 indicates positive cooperativity.[8] |

Note: This data is for the VHL-recruiting PROTAC MZ1 but illustrates the types of binding data crucial for understanding PROTAC mechanism.

Experimental Protocols & Workflow

Developing a novel PROTAC from a building block like Conjugate 37 requires a systematic workflow of synthesis, biochemical/biophysical characterization, and cellular evaluation.

Protocol 1: Western Blot for Target Protein Degradation (DC50/Dmax Determination)

This is the most common method to directly measure the reduction in target protein levels.

1. Cell Culture and Treatment:

-

Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.[9]

-

Prepare serial dilutions of the newly synthesized PROTAC in cell culture medium. A typical concentration range might be 0.1 nM to 10 µM.

-

Include a vehicle-only control (e.g., 0.1% DMSO).[10]

-

Treat the cells with the PROTAC dilutions for a specified time (e.g., 4, 8, 16, or 24 hours).[10][11]

2. Cell Lysis:

-

After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[10]

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[9]

3. Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[10]

4. SDS-PAGE and Immunoblotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[10]

-

Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk in TBST).[12]

-

Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein.

-

Simultaneously, or after stripping, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[12]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Add a chemiluminescent substrate (ECL) and capture the signal using an imaging system.[9]

5. Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of remaining protein relative to the vehicle-treated control.

-

Plot the percentage of degradation versus the log of PROTAC concentration and fit a dose-response curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation).[10]

Protocol 2: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

1. Reagents and Setup:

-

Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), CRBN/DDB1 complex, and the purified target protein.

-

Other components: ATP, Biotin-labeled Ubiquitin (Biotin-Ub), and the PROTAC.

-

Assay Buffer (e.g., Tris-based buffer with MgCl2 and DTT).

2. Reaction Assembly (example for a 96-well plate format):

-

Prepare a solution containing the PROTAC at various concentrations, the CRBN complex, and the target protein. Incubate for 15-30 minutes to allow for ternary complex formation.[6]

-

In a separate tube, prepare a ubiquitination master mix containing E1, E2, ATP, and Biotin-Ub.[13]

-

Initiate the reaction by adding the ubiquitination master mix to the ternary complex solution.

-

Incubate the reaction at 37°C for a set time (e.g., 60 minutes).

3. Detection of Ubiquitination:

-

The method of detection can vary. One common approach is an ELISA-based or AlphaLISA format:

-

Use a plate coated with an antibody that captures the target protein.

-

Add the reaction mixture to the wells and incubate to allow the target protein to bind.

-

Wash away unbound components.

-

Add a detection reagent that binds to the biotin (B1667282) on the ubiquitin chain (e.g., Streptavidin-HRP for ELISA or Streptavidin-conjugated Acceptor beads for AlphaLISA).

-

Read the signal (absorbance for ELISA, luminescence/fluorescence for AlphaLISA).[13][14]

-

4. Data Analysis:

-

An increase in signal compared to a no-PROTAC control indicates that the target protein has been ubiquitinated in a PROTAC-dependent manner.

-

Plot the signal versus PROTAC concentration to observe the dose-dependency of the ubiquitination event.

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

This biophysical assay measures the formation of the POI-PROTAC-E3 ligase complex.

1. Reagents:

-

Purified, tagged target protein (e.g., GST-BRD4).

-

Purified, tagged CRBN complex (e.g., FLAG-CRBN).

-

FRET-donor-conjugated antibody against one tag (e.g., Anti-GST-Terbium).

-

FRET-acceptor-conjugated antibody against the other tag (e.g., Anti-FLAG-d2).

-

The PROTAC molecule.

2. Assay Procedure:

-

In a microplate (e.g., 384-well), add fixed concentrations of the target protein and the CRBN complex.

-

Add a serial dilution of the PROTAC.

-

Add the donor- and acceptor-conjugated antibodies.

-

Incubate at room temperature for a specified time (e.g., 1-4 hours) to allow the complex to form and reach equilibrium.

3. Signal Detection:

-

Read the plate on a TR-FRET-compatible plate reader, exciting the donor (e.g., at 340 nm) and measuring emission from both the donor and the acceptor (e.g., at 620 nm and 665 nm).

4. Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

An increase in the FRET ratio indicates that the donor and acceptor are in close proximity, confirming the formation of the ternary complex.

-

Plotting the FRET ratio against the PROTAC concentration often yields a characteristic "hook effect," where the signal decreases at very high PROTAC concentrations due to the formation of binary complexes (POI-PROTAC and CRBN-PROTAC) that prevent ternary complex formation.[15]

Conclusion

This compound represents a key starting material for the modern drug discovery process of targeted protein degradation. By providing a validated, high-affinity ligand for the Cereblon E3 ligase pre-attached to a linker, it significantly streamlines the synthesis of novel PROTACs. A thorough understanding of the PROTAC mechanism of action, combined with rigorous application of the experimental protocols outlined in this guide, will enable researchers to effectively design, synthesize, and evaluate new degraders for a wide range of challenging therapeutic targets. The iterative process of testing and optimization, guided by quantitative data on degradation and ternary complex formation, is crucial for advancing a PROTAC from a laboratory tool to a potential therapeutic candidate.

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. revvity.com [revvity.com]

- 3. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifesensors.com [lifesensors.com]

- 7. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Ubiquitination Assay - Profacgen [profacgen.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to E3 Ligase Ligand-Linker Conjugates and the Ubiquitin-Proteasome System

For Researchers, Scientists, and Drug Development Professionals

Introduction: Revolutionizing Drug Discovery with Targeted Protein Degradation

The Ubiquitin-Proteasome System (UPS) is the primary cellular machinery responsible for the degradation of intracellular proteins, playing a critical role in maintaining protein homeostasis. This intricate process involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, marking them for destruction by the proteasome. A novel and powerful therapeutic modality, known as targeted protein degradation, has emerged by co-opting the UPS to selectively eliminate disease-causing proteins.

At the heart of this technology are Proteolysis Targeting Chimeras (PROTACs) , heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] PROTACs are synthesized from a crucial building block: the E3 ligase ligand-linker conjugate . This guide will provide a comprehensive technical overview of these conjugates, using a representative example based on a pomalidomide-linker conjugate that recruits the Cereblon (CRBN) E3 ligase , a widely utilized E3 ligase in PROTAC development.[1][3]

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

The mechanism of action of a PROTAC is a catalytic process that results in the degradation of the target protein. This process can be broken down into several key steps, all initiated by the formation of a ternary complex.

A thalidomide-based PROTAC forms a ternary complex by simultaneously binding to the POI and CRBN.[3] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in further catalytic cycles of degradation.[4]

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]

- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Principles and Application of E3 Ligase Ligand-Linker Conjugates for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles for utilizing E3 ligase ligand-linker conjugates, with a focus on their application in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). While "E3 ligase Ligand-Linker Conjugate 37" is specified as a key intermediate, this document will cover the fundamental concepts applicable to conjugates recruiting both the Inhibitor of Apoptosis Proteins (IAP) and Cereblon (CRBN) E3 ligases, reflecting the common classes of such reagents.

Core Principles of E3 Ligase Ligand-Linker Conjugates

E3 ligase ligand-linker conjugates are critical building blocks in the development of PROTACs.[1][2] A PROTAC is a heterobifunctional molecule designed to eliminate specific unwanted proteins from cells.[3] It consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4]

The E3 ligase ligand-linker conjugate provides two of these three essential components in a pre-functionalized form. This simplifies the synthesis of a PROTAC library, as researchers only need to couple their specific POI ligand to the reactive end of the linker.

"this compound" is described as a conjugate containing a ligand for an IAP E3 ligase, used for the design of SNIPERs (Specific and Nongenetic IAP-dependent Protein ERasers), or a thalidomide-based ligand for the CRBN E3 ligase.[5][6] Both approaches are central to the field of targeted protein degradation.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The ultimate function of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. This process hijacks the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[4][7]

The key steps are as follows:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., cIAP1 or CRBN), forming a ternary POI-PROTAC-E3 ligase complex.[3][4]

-

Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[4]

-

Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome into small peptides.[3]

-

Catalytic Cycle : The PROTAC molecule is released and can engage in further rounds of degradation, allowing it to act catalytically at sub-stoichiometric concentrations.

A unique feature of IAP-recruiting PROTACs (SNIPERs) is their ability to induce the simultaneous degradation of IAPs, such as cIAP1 and XIAP, along with the target protein.[5][8] This can be particularly advantageous in oncology, as cancer cells often overexpress IAPs to evade apoptosis.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 5. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 8. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]

A Technical Guide to Thalidomide-Based E3 Ligase Ligand-Linker Conjugates for Novel Therapeutic Strategies in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, application, and evaluation of E3 ligase ligand-linker conjugates, with a focus on thalidomide-based molecules for the development of Proteolysis Targeting Chimeras (PROTACs). While the specific designation "E3 ligase Ligand-Linker Conjugate 37" is associated with commercially available intermediates, its precise chemical identity can be ambiguous across different suppliers. This guide will, therefore, focus on the core scientific principles and methodologies applicable to thalidomide-based conjugates that recruit the Cereblon (CRBN) E3 ubiquitin ligase, a cornerstone of many successful targeted protein degradation strategies.

Introduction to PROTACs and the Role of E3 Ligase Ligand-Linker Conjugates

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful therapeutic modality.[1][2] They function by inducing the proximity of a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3]

An E3 ligase ligand-linker conjugate is a crucial building block in the synthesis of a PROTAC. It consists of a moiety that binds to an E3 ligase, connected to a chemical linker. This conjugate is then coupled to a ligand for the target protein to create the final PROTAC molecule. Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide, are widely used E3 ligase ligands that bind to Cereblon (CRBN).[4][5][6] These are often supplied as pre-functionalized conjugates with a linker, ready for coupling to a target-protein ligand.

Mechanism of Action of Thalidomide-Based PROTACs

The mechanism of a thalidomide-based PROTAC involves several key steps that lead to the selective degradation of a target protein.

Caption: General mechanism of action for a thalidomide-based PROTAC molecule.

Quantitative Data on Thalidomide-Based PROTACs

The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for well-characterized thalidomide-based PROTACs targeting different proteins.

Table 1: Comparative Degradation Potency of BET-Targeting PROTACs [1][6]

| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| ARV-825 | Pomalidomide | BRD4 | Jurkat | <1 | >95 |

| dBET1 | JQ1-thalidomide | BRD4 | MOLM-13 | 1.8 | >98 |

Table 2: Performance of a SHP2-Targeting PROTAC [7]

| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) |

| 11(ZB-S-29) | Thalidomide | SHP2 | MV-4-11 | 6.02 |

Note: Data is compiled from different studies and experimental conditions may vary.

Experimental Protocols

Detailed and robust experimental protocols are essential for the synthesis and evaluation of novel PROTACs.

Synthesis of a Thalidomide-Linker Conjugate

This protocol outlines a general method for synthesizing a thalidomide derivative with a linker terminating in a carboxylic acid, which can then be coupled to an amine-containing target protein ligand.

Caption: General workflow for the synthesis of a thalidomide-linker conjugate.

Procedure for Amide Coupling: [8]

-

Dissolve the carboxylic acid-containing linker precursor in a suitable solvent such as dimethylformamide (DMF).

-

Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

-

Add the amino-functionalized thalidomide to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the product by column chromatography.

Procedure for Boc Deprotection: [8]

-

Dissolve the protected thalidomide-linker conjugate in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add a strong acid, typically trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature for 1-4 hours.

-

Remove the solvent and excess acid under reduced pressure to yield the final carboxylic acid-terminated conjugate.

Cellular Degradation Assay (Western Blot)

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[1][4]

-

Cell Culture and Treatment: Plate cells at a desired density in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to HRP. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using image analysis software and normalize the target protein band intensity to the loading control.

Ternary Complex Formation Assay (AlphaLISA)

This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[9]

-

Reagents:

-

Recombinant tagged target protein (e.g., His-tagged).

-

Recombinant tagged E3 ligase complex (e.g., GST-tagged CRBN/DDB1).

-

PROTAC of interest.

-

AlphaLISA acceptor beads (e.g., anti-His).

-

AlphaLISA donor beads (e.g., anti-GST).

-

-

Procedure:

-

In a 384-well plate, add the target protein, E3 ligase complex, and a serial dilution of the PROTAC in assay buffer.

-

Incubate to allow for complex formation.

-

Add the AlphaLISA acceptor and donor beads.

-

Incubate in the dark.

-

Read the plate on an AlphaLISA-compatible plate reader. An increase in the AlphaLISA signal indicates the formation of the ternary complex.

-

Signaling Pathways and Therapeutic Strategies

The therapeutic effect of a PROTAC is determined by the function of the protein it degrades. For example, a PROTAC targeting a key kinase in an oncogenic signaling pathway can inhibit tumor growth.

Caption: Inhibition of a signaling pathway by a PROTAC targeting a key kinase.

By degrading SHP2, a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-ERK signaling cascade, a SHP2-targeting PROTAC can effectively shut down this oncogenic pathway, leading to anti-tumor effects.[7] This strategy is being explored for various cancers that are dependent on this pathway.

Conclusion

Thalidomide-based E3 ligase ligand-linker conjugates are indispensable tools in the development of novel PROTAC therapeutics. The ability to selectively hijack the CRBN E3 ligase to induce the degradation of disease-causing proteins offers a powerful approach to drug targets previously considered "undruggable." A thorough understanding of the principles of PROTAC design, coupled with robust quantitative assays and synthetic methodologies, is crucial for advancing this exciting therapeutic modality from the laboratory to the clinic.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 3. Targeted protein degradation fact sheet - Bristol Myers Squibb [bms.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for E3 Ligase Ligand-Linker Conjugate 37 in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. E3 ligase Ligand-Linker Conjugate 37 is a pre-functionalized building block for PROTAC synthesis, incorporating a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This application note provides detailed protocols for the conjugation of this building block to a POI ligand, along with relevant quantitative data and pathway visualizations to guide researchers in the development of novel protein degraders.

PROTACs utilizing CRBN have shown significant promise due to the favorable physicochemical properties of its ligands, which are derived from immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933), lenalidomide, and pomalidomide.[4] The binding of the thalidomide moiety of the conjugate to CRBN facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to polyubiquitination of the POI and its subsequent degradation by the proteasome.[5][6]

Quantitative Data for CRBN-based PROTACs

The efficacy of a PROTAC is determined by several factors, including its binding affinity to both the target protein and the E3 ligase, as well as the efficiency of ternary complex formation and subsequent degradation. Below are tables summarizing key quantitative data for CRBN ligands and representative CRBN-based PROTACs.

Table 1: Binding Affinities of IMiD Ligands to CRBN

| Ligand | Dissociation Constant (Kd) | Assay Method | Reference |

| Thalidomide | ~250 nM | Not Specified | [7] |

| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [7] |

| Lenalidomide | ~178 nM | Not Specified | [7] |

| Pomalidomide | ~157 nM | Not Specified | [7] |

Table 2: Degradation Potency and Efficacy of Representative CRBN-based PROTACs

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| dBET1 | BRD4 | MV4;11 | 8 | >98 | |

| ARV-771 | BRD4 | 22Rv1 | <1 | >95 | |

| SP23 | STING | THP-1 | 3200 | Not Reported | [8] |

| NC-1 | BTK | Mino | 2.2 | 97 | [9] |

| Compound 9 | BRD4 | T47D | 0.2 | Not Reported | [10] |

Note: DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved. A lower DC50 value indicates higher potency.[4]

Experimental Protocols

The following protocols describe common methodologies for conjugating a POI ligand to a pre-formed E3 ligase ligand-linker conjugate like "this compound". The choice of protocol depends on the terminal functional group of the linker on the conjugate and the corresponding functional group on the POI ligand.

Protocol 1: Amide Bond Formation for Conjugates with a Terminal Carboxylic Acid

This protocol is applicable if "this compound" possesses a terminal carboxylic acid and the POI ligand has a primary or secondary amine.

Materials:

-

This compound (with terminal -COOH)

-

POI ligand (with terminal -NH2 or -NHR)

-

Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

Non-nucleophilic base (e.g., Diisopropylethylamine - DIEA)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Standard glassware for organic synthesis

-

Reaction monitoring equipment (TLC or LC-MS)

-

Purification system (e.g., flash column chromatography or preparative HPLC)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1.0 equivalent) in anhydrous DMF.

-

Add the coupling reagent (1.1 equivalents) and DIEA (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve the POI ligand (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.

-

Add the POI ligand solution to the activated E3 ligase conjugate solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude PROTAC molecule by flash column chromatography or preparative HPLC to obtain the final product.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Amide Bond Formation for Conjugates with a Terminal Amine

This protocol is applicable if "this compound" possesses a terminal amine and the POI ligand has a carboxylic acid.

Materials:

-

This compound (with terminal -NH2)

-

POI ligand (with terminal -COOH)

-

Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

Non-nucleophilic base (e.g., Diisopropylethylamine - DIEA)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Standard glassware for organic synthesis

-

Reaction monitoring equipment (TLC or LC-MS)

-

Purification system (e.g., flash column chromatography or preparative HPLC)

Procedure:

-

Under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

-

Add the coupling reagent (1.1 equivalents) and DIEA (2-3 equivalents) and stir for 15-30 minutes at room temperature.

-

In a separate flask, dissolve the this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.

-

Add the E3 ligase conjugate solution to the activated POI ligand solution.

-

Follow steps 5-12 from Protocol 1 to complete the synthesis, purification, and characterization.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol is applicable if one of the components (either the E3 ligase conjugate or the POI ligand) has a terminal alkyne and the other has a terminal azide (B81097).

Materials:

-

This compound (with terminal alkyne or azide)

-

POI ligand (with corresponding terminal azide or alkyne)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate (B8700270)

-

Solvent system (e.g., a mixture of t-butanol and water, or DMF)

-

Standard glassware for organic synthesis

-

Reaction monitoring equipment (TLC or LC-MS)

-

Purification system (e.g., flash column chromatography or preparative HPLC)

Procedure:

-

Dissolve the this compound (1.0 equivalent) and the POI ligand (1.0-1.1 equivalents) in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).

-

In another vial, prepare a fresh aqueous solution of CuSO4·5H2O (0.1-0.2 equivalents).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

-

Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often characterized by a color change.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography or preparative HPLC.

-

Characterize the final PROTAC molecule by LC-MS and NMR.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC utilizing a CRBN-recruiting ligand.

Caption: Mechanism of action for a CRBN-based PROTAC.

Experimental Workflow for PROTAC Synthesis and Evaluation

The diagram below outlines a typical workflow for the synthesis and biological evaluation of a PROTAC molecule.

Caption: A typical experimental workflow for PROTAC development.

References

- 1. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

Application Notes: Designing a PROTAC with E3 Ligase Ligand-Linker Conjugate 37

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs trigger the complete removal of the target protein.

PROTACs are heterobifunctional molecules comprising three essential components:

-

A warhead ligand that binds to the target Protein of Interest (POI).

-

An anchor ligand that recruits a specific E3 ubiquitin ligase.

-

A flexible linker that connects the two ligands.[3]

By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, inducing the ubiquitination of the POI and marking it for degradation by the 26S proteasome.[4][5] This process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to potent and sustained pharmacological effects at sub-stoichiometric concentrations.[2][6]

This document provides a detailed guide for designing and evaluating a novel PROTAC using E3 Ligase Ligand-Linker Conjugate 37 , a pre-synthesized building block that contains a Thalidomide-based ligand for the Cereblon (CRBN) E3 ligase, streamlining the development process.[7][8]

PROTAC Mechanism of Action